(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
CAS No.: 137037-21-9
Cat. No.: VC0241549
Molecular Formula: C12H22N2O6
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137037-21-9 |
---|---|
Molecular Formula | C12H22N2O6 |
Molecular Weight | 290.31 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine |
Standard InChI | InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |
SMILES | C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Structure and Properties
Structural Composition
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate consists of (R,R)-2,2'-bipyrrolidine, L-tartaric acid, and three water molecules. The bipyrrolidine component features two pyrrolidine rings, each containing a chiral center designated with the "R" configuration. L-tartaric acid contributes two additional chiral centers, both with the "L" configuration. The salt formation likely involves ionic bonding between the protonated amine groups of the bipyrrolidine and the carboxylate groups of the tartrate, while the three water molecules form hydrogen bonds with various functional groups in the molecule .
The compound is officially designated as (2R,2'R)-2,2'-bipyrrolidine (2R,3R)-2,3-dihydroxybutanedioate trihydrate, reflecting its precise stereochemical configuration .
Physical and Chemical Properties
The physical and chemical properties of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate are summarized in the following table:
Property | Value |
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CAS Number | 137037-21-9 |
Molecular Formula | C₈H₁₆N₂(C₄H₆O₆)·3H₂O |
Alternative Formula | C₁₂H₂₂N₂O₆·3H₂O |
Molecular Weight | 344.36 g/mol |
Melting Point | 117-118°C (decomposition) |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 139 Ų |
Defined Atom Stereocenter Count | 4 |
Table 1: Physical and chemical properties of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
The compound's stereochemical configuration is essential to its functionality, with four defined stereocenters that determine its behavior in asymmetric reactions. The presence of both basic amine groups from the bipyrrolidine component and acidic carboxyl groups from the tartaric acid component enables the compound to participate in a wide range of chemical interactions .
Synthesis and Characterization
The synthesis of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate typically involves the reaction between (R,R)-2,2'-bipyrrolidine and L-tartaric acid in an appropriate solvent, followed by crystallization to obtain the trihydrate form. The purity of the commercially available product is typically ≥99%, with high optical purity (ee: 99.5%) .
Characterization of the compound can be performed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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X-ray crystallography for determination of the three-dimensional crystal structure
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Polarimetry for confirmation of optical activity and stereochemical integrity
Applications in Chemical Synthesis
Chiral Ligand in Asymmetric Synthesis
One of the most significant applications of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is as a chiral ligand in asymmetric synthesis. The compound's well-defined stereochemistry allows for the control of chirality in newly formed stereogenic centers during chemical reactions . This property is particularly valuable in the pharmaceutical industry, where the biological activity of compounds often depends critically on their three-dimensional structure.
Catalytic Applications
The compound serves as a precursor for the synthesis of the ligand (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine. This derived ligand is used to prepare iron complexes with applications in C-N bond formation reactions, which are crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
The specific mechanisms often involve the coordination of metal centers to the nitrogen atoms in the bipyrrolidine structure, enhancing reactivity and selectivity in catalytic processes . The following table summarizes the key applications of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate in catalysis:
Catalytic Application | Description | Benefits |
---|---|---|
Asymmetric Catalysis | Functions as a chiral auxiliary or ligand | Enables stereoselective synthesis of chiral compounds |
C-N Bond Formation | Precursor for iron-based catalysts | Facilitates the synthesis of nitrogen-containing compounds |
Fine Chemical Synthesis | Catalyst in selective transformations | Improves reaction efficiency and product purity |
Table 2: Catalytic applications of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate
Pharmaceutical and Material Science Applications
Drug Development
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate has been studied for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of pharmaceutically active compounds. Researchers leverage its properties to design and optimize drug candidates, notably in the development of treatments for neurological disorders .
The compound's ability to participate in stereoselective reactions makes it valuable in pharmaceutical synthesis workflows where stereochemical purity is critical. By enabling the selective formation of specific stereoisomers, it contributes to the development of more effective and safer medications .
Material Science
In material science, (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate finds applications in developing advanced materials, particularly polymers with specific properties. Its unique structural characteristics can influence molecular interactions, potentially leading to materials with tailored functions .
Research Findings and Comparative Studies
Research on metal tartrate compounds, including those related to (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate, has revealed interesting structural properties. For instance, studies on manganese (II) L-tartrate tetrahydrate showed an orthorhombic crystal structure, with each manganese atom surrounded by six oxygen atoms from coordinating tartrate ions and water molecules . This provides insight into how similar coordination environments might exist in other tartrate compounds.
The crystal structure of lithium tartrate frameworks has also been extensively studied, with variations in hydration levels significantly affecting their properties. Lithium tartrate compounds can form various crystal structures depending on factors such as the tartrate isomer (L-, D-, meso-, or D,L-) and the degree of hydration (anhydrous, hemihydrate, monohydrate, dihydrate, or trihydrate) .
Comparative studies of different tartrate salts and complexes demonstrate the versatility of tartaric acid derivatives in forming diverse coordination compounds with unique properties. For example, copper(II) tartrate exhibits different physical and chemical characteristics than bismuth tartrate, despite both being derived from tartaric acid .
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